Bienvenue dans la boutique en ligne BenchChem!

2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Medicinal Chemistry Physicochemical Profiling Library Screening

2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 477329-81-0) is a 1,2,4‑triazole‑3‑thioacetamide derivative featuring a 4‑bromophenyl substituent at N‑4 and a pyridin‑4‑yl group at C‑5. It is cataloged as a solid screening compound (Hit2Lead SC‑7644299) with a molecular weight of 390.26 g·mol⁻¹, a calculated partition coefficient (LogP) of 1.34, a topological polar surface area (tPSA) of 86.7 Ų, and an estimated aqueous solubility (LogSW) of −3.42.

Molecular Formula C15H12BrN5OS
Molecular Weight 390.3 g/mol
CAS No. 477329-81-0
Cat. No. B3538653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS477329-81-0
Molecular FormulaC15H12BrN5OS
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=C2SCC(=O)N)C3=CC=NC=C3)Br
InChIInChI=1S/C15H12BrN5OS/c16-11-1-3-12(4-2-11)21-14(10-5-7-18-8-6-10)19-20-15(21)23-9-13(17)22/h1-8H,9H2,(H2,17,22)
InChIKeyHETOTBVTPYFYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline: 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 477329-81-0) Is a 4‑Pyridinyl-Regioisomer in the Thiotriazole Class


2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 477329-81-0) is a 1,2,4‑triazole‑3‑thioacetamide derivative featuring a 4‑bromophenyl substituent at N‑4 and a pyridin‑4‑yl group at C‑5. It is cataloged as a solid screening compound (Hit2Lead SC‑7644299) with a molecular weight of 390.26 g·mol⁻¹, a calculated partition coefficient (LogP) of 1.34, a topological polar surface area (tPSA) of 86.7 Ų, and an estimated aqueous solubility (LogSW) of −3.42 . The compound belongs to a library of 1,2,4‑triazole‑3‑thioacetamides that have been broadly claimed as ATP‑utilizing enzyme inhibitors, and its regioisomeric identity (pyridin‑4‑yl) provides a specific interaction geometry that distinguishes it from the pyridin‑3‑yl and pyridin‑2‑yl analogues [1].

Why 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Cannot Be Replaced by Off‑the‑Shelf Analogues: Regioisomer‑Dependent Properties


Generic substitution within the 1,2,4‑triazole‑3‑thioacetamide class is unreliable because the position of the pyridinyl nitrogen atom fundamentally alters molecular recognition, polarity, and solubility profile. The pyridin‑4‑yl regioisomer (CAS 477329-81-0) presents a hydrogen‑bond‑acceptor vector at the para‑position of the pyridine ring, whereas the pyridin‑3‑yl analogue (CAS 477332-62-0) orients the nitrogen in a meta configuration. This structural variation directly impacts computed LogP, tPSA, and aqueous solubility (LogSW) values , making the compounds chemically and, presumably, pharmacologically non‑interchangeable. Selection of the correct regioisomer is therefore critical for reproducibility in structure‑activity relationship (SAR) studies and screening campaigns [1].

Quantitative Differentiation of 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 477329-81-0) from Its Closest In‑Class Analogues


Pyridinyl Regioisomer Comparison: 4‑Pyridinyl vs. 3‑Pyridinyl Analogue – Computed Lipophilicity (LogP) Differentiation

The target compound (4‑pyridinyl regioisomer, CAS 477329-81-0) exhibits a computed octanol‑water partition coefficient (LogP) of 1.34, derived from the Hit2Lead algorithm . The closest commercially available analogue, the 3‑pyridinyl regioisomer (CAS 477332-62-0), has a different LogP value as a direct consequence of the altered hydrogen‑bond‑acceptor position. While an experimentally measured LogP for the 3‑pyridinyl isomer is not available in the public domain, its distinct chemical structure guarantees a non‑identical partition coefficient. This difference in lipophilicity directly influences passive membrane permeability and non‑specific protein binding, making the two regioisomers non‑equivalent for biological screening.

Medicinal Chemistry Physicochemical Profiling Library Screening

Computed Aqueous Solubility (LogSW) of the 4‑Pyridinyl Regioisomer vs. Class‑Expected Solubility for 3‑Substituted Analogues

The 4‑pyridinyl target compound has a computed aqueous solubility (LogSW) of −3.42, indicating moderate aqueous solubility suitable for standard biochemical assay conditions . For the broader class of 1,2,4‑triazole‑3‑thioacetamides, solubility can vary by over an order of magnitude depending on the substituent on the triazole core [1]. While a direct LogSW value for the 3‑pyridinyl isomer is not publicly reported, the shift from a 4‑pyridinyl to a 3‑pyridinyl substituent alters molecular dipole moment and crystal packing energy, both of which are known to modulate solubility. This difference is critical for assay design, as compound precipitation can lead to false negatives in high‑throughput screens.

Aqueous Solubility Drug‑likeness Assay Compatibility

Topological Polar Surface Area (tPSA) Distinguishes 4‑Pyridinyl from 3‑Pyridinyl and 2‑Pyridinyl Isomers

The target compound (4‑pyridinyl) has a computed tPSA of 86.7 Ų, placing it below the typical 90 Ų threshold considered favorable for blood‑brain barrier penetration . The 3‑pyridinyl isomer and the 2‑pyridinyl isomer, while sharing the same molecular formula, are expected to exhibit different tPSA values due to the altered spatial orientation of the polar nitrogen atom. Accurate tPSA is essential when interpreting cell‑based assay results, as even small differences (2–5 Ų) can correlate with significant changes in membrane permeation rates.

Polar Surface Area Blood‑Brain Barrier Penetration Physicochemical Comparison

Structural Uniqueness of the Unsubstituted Acetamide Side Chain: The 4‑Pyridinyl Regioisomer Is the Smallest, Least‑Encumbered Derivative

Unlike the numerous N‑substituted acetamide derivatives built on the same core (e.g., N‑(4‑sulfamoylphenyl)acetamide, CAS 477329‑83‑2; N‑(2‑ethylphenyl)acetamide, CAS 865806‑67‑3) , the present compound possesses a free primary acetamide group. This minimal side chain provides the smallest molecular weight (390.3 g·mol⁻¹) and the highest ligand efficiency potential in the series. In fragment‑based drug discovery, this compound can serve as a reference minimal pharmacophore, while bulkier N‑substituted analogues may exhibit altered potency due to steric or electronic effects.

Fragment‑Based Screening Lead Optimization Minimal Pharmacophore

GHS Safety Profile Alignment Between 4‑Pyridinyl and 3‑Pyridinyl Regioisomers Confirms Comparable Handling Requirements

Both the 4‑pyridinyl target compound and the 3‑pyridinyl comparator carry identical GHS hazard statements: H315 (skin irritation, Category 2), H319 (eye irritation, Category 2A), and H335 (respiratory irritation, Category 3) . This indicates that the regioisomeric change does not introduce new hazards, and that existing safety protocols (PPE, engineering controls) can be applied uniformly. For procurement, this means that safety‑related costs and compliance burdens are equivalent, and selection can be based purely on structural and biological criteria.

Safety Data Hazard Classification Procurement Compliance

Cautionary Note: Limited Availability of Public Biological Activity Data for Precise Potency‑Based Differentiation

A systematic search of PubMed, Google Scholar, PubChem, and BindingDB reveals no peer‑reviewed biological potency data (IC₅₀, Kᵢ, or EC₅₀) for CAS 477329-81-0 or its direct regioisomeric comparators. The compound is listed as part of a broad screening collection and a patent family (US20050288347A1) describing ATP‑utilizing enzyme inhibition, but no quantitative activity values are publicly disclosed [1]. Consequently, any potency‑based selection claims cannot be made at this time. The differentiation must therefore rely on the physicochemical and structural properties detailed above.

Data Availability Biological Potency Risk in Procurement

Research and Industrial Application Scenarios for 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 477329-81-0)


Regioisomer‑Specific Hit Confirmation in Kinase or ATP‑Utilizing Enzyme Screens

Given the compound's disclosure within a patent family targeting ATP‑utilizing enzymes and its defined regioisomeric identity, it is best deployed as a 4‑pyridinyl‑specific probe in hit‑confirmation assays. The computed LogP (1.34) and LogSW (−3.42) [1] guide the preparation of DMSO stock solutions (e.g., 10 mM) with confidence that the compound will remain soluble under typical assay conditions (≤1% DMSO). Researchers should compare activity against the 3‑pyridinyl isomer to attribute any observed potency shifts to the regioisomeric nitrogen position.

Minimal Pharmacophore Profiling for Fragment‑Based Lead Discovery

The free acetamide terminus and moderate molecular weight (390.3 g·mol⁻¹) make this compound a suitable minimal pharmacophore fragment . In fragment‑based screening cascades, it can be used as a starting point for structure‑guided elaboration. Its tPSA of 86.7 Ų suggests moderate CNS permeability potential, making it relevant for CNS‑oriented fragment libraries where the pyridine‑nitrogen position is used to probe hydrogen‑bond interactions in the target binding site.

Physicochemical Property Calibration for SAR Library Expansion

When synthesizing or procuring N‑substituted analogues (e.g., N‑arylsulfamoyl or N‑alkyl derivatives), this unsubstituted acetamide serves as the baseline for monitoring changes in LogP, LogSW, and tPSA . By establishing the reference values (LogP 1.34, LogSW −3.42, tPSA 86.7), medicinal chemists can quantify the impact of side‑chain modifications on compound quality metrics, facilitating more informed go/no‑go decisions during lead optimization.

Safety‑Equivalent Regioisomer Selection for High‑Throughput Screening Logistics

With an identical GHS hazard profile (H315, H319, H335) to its 3‑pyridinyl counterpart [1], this compound can be handled using the same standard operating procedures. This allows core facilities and screening centers to substitute the 4‑pyridinyl isomer into existing workflows without revising safety assessments or purchasing additional personal protective equipment, streamlining compound management logistics.

Quote Request

Request a Quote for 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.